Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate is an organic chemical compound primarily used in scientific research. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H13NO2S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Fluorescent Dipoles and Mesomeric Betaines
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate and related compounds have been explored for their unique electronic properties. For instance, mesomeric betaines constructed from quinolinium cations and carboxylate anions, separated by thiophene-ethynyl spacers, have been identified as fluorescent dipoles. These compounds exhibit cross-conjugated systems with the HOMO primarily located in the carboxylate group, suggesting potential applications in fluorescence spectroscopy and molecular electronics (Smeyanov et al., 2017).
Antimicrobial and Antioxidant Properties
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds were found to have significant activity, highlighting the potential of such derivatives in pharmaceutical applications and drug development (Spoorthy et al., 2021).
Synthesis and Structural Elucidation
The synthesis of novel compounds, such as this compound, involves complex chemical reactions that yield new molecules with potential therapeutic activities. For example, novel thiophene and benzothiophene derivatives have been synthesized and evaluated as cytotoxic agents, showcasing the role of such compounds in developing new anticancer drugs (Mohareb et al., 2016).
Heterocyclization Reactions
This compound is involved in various heterocyclization reactions, leading to the formation of novel heterocyclic compounds with diverse applications. These reactions are crucial for developing new materials and molecules with specific properties (Khodairy & El-Saghier, 2011).
Electropolymerization and Electrochromic Performances
The electropolymerization of derivatives related to this compound has been studied, demonstrating the potential of these compounds in electrochromic devices. Such applications are significant in developing new materials for electronics and display technologies (Li et al., 2020).
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The development of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Properties
IUPAC Name |
ethyl 5-(4-methylpyridin-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-9(2)6-7-14-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXKNRRYPQZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212863 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-52-5 | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-methyl-2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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